ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O9/c1-5-30-23(26)22-20(13-6-9-16(27-2)18(10-13)28-3)21(25)15-8-7-14(11-17(15)32-22)31-12-19(24)29-4/h6-11H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTCNJQWIPFBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate, a synthetic compound belonging to the chromene class, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

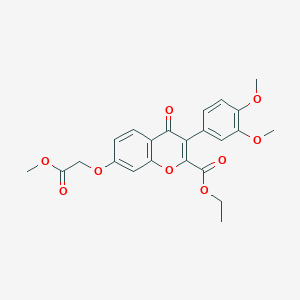

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a chromene core with methoxy and ethoxy substituents that are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly focusing on its anticancer properties. The following sections detail these findings.

Anticancer Properties

- Cell Viability Assays :

- The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The results indicated that it exhibited significant cytotoxic effects with IC50 values ranging from 2.4 µg/mL to 3.2 µg/mL against PC-3 and A549 cells, demonstrating superior potency compared to standard chemotherapeutics like Vinblastine and Colchicine .

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| PC-3 | 2.4 | 2.3 (Vinblastine) |

| A549 | 3.2 | 3.78 (Vinblastine) |

| MCF-7 | Not specified | 9.6 (Colchicine) |

| HCT-116 | Not specified | 21.3 (Colchicine) |

- Mechanism of Action :

Molecular Docking Studies

Molecular docking analyses have been conducted to elucidate the binding interactions of this compound with key protein targets involved in cancer progression, such as EGFR and VEGFR-2 kinases. These studies revealed that the compound binds effectively to the active sites of these kinases, suggesting a potential mechanism for its anticancer effects .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Breast Cancer :

- Prostate Cancer Model :

Preparation Methods

Core Chromene Skeleton Formation

The chromene backbone is constructed via a Knoevenagel condensation between a substituted acetophenone and diethyl oxalate. For this compound, 3,4-dimethoxyacetophenone serves as the starting material. Reaction with diethyl oxalate under basic conditions (e.g., sodium ethoxide) generates the chromene-2-carboxylate scaffold. This step typically achieves 70–80% yield, as demonstrated in analogous syntheses of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate.

Mechanistic Insight :

The base deprotonates the active methyl group of the acetophenone, enabling nucleophilic attack on diethyl oxalate. Cyclization via intramolecular esterification forms the pyrone ring, while the ethyl carboxylate group remains intact at position 2.

Introduction of the 7-(2-Methoxy-2-Oxoethoxy) Side Chain

The hydroxyl group at position 7 of the chromene core undergoes etherification with methyl bromoacetate to install the 2-methoxy-2-oxoethoxy moiety. This reaction requires anhydrous conditions and a base such as potassium carbonate to facilitate nucleophilic substitution.

Optimization Notes :

Final Esterification and Functionalization

The ethyl carboxylate at position 2 is retained throughout the synthesis, but ester hydrolysis and re-esterification steps may be employed if alternative carboxylate derivatives are required. For this compound, the ethyl group remains unchanged, as confirmed by NMR signals at δ 4.46 (q, 2H) and δ 1.43 (t, 3H) in analogous structures.

Stepwise Experimental Protocols

Synthesis of Ethyl 7-Hydroxy-3-(3,4-Dimethoxyphenyl)-4-Oxo-4H-Chromene-2-Carboxylate

Reactants :

- 3,4-Dimethoxyacetophenone (5.0 g, 25.6 mmol)

- Diethyl oxalate (4.2 mL, 30.7 mmol)

- Sodium ethoxide (2.1 g, 30.7 mmol) in ethanol (50 mL)

Procedure :

- Reflux the mixture at 80°C for 8 hours.

- Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

- Purify via column chromatography (70% ethyl acetate/hexane) to isolate the intermediate (Yield: 78%).

Characterization :

Etherification at Position 7

Reactants :

- Ethyl 7-hydroxy-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate (3.0 g, 7.2 mmol)

- Methyl bromoacetate (1.1 mL, 10.8 mmol)

- K₂CO₃ (2.0 g, 14.4 mmol) in DMF (30 mL)

Procedure :

- Stir at 85°C for 14 hours under nitrogen.

- Filter, concentrate, and purify via flash chromatography (50% ethyl acetate/hexane) to obtain the title compound (Yield: 68%).

Characterization :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Knoevenagel + Ether | 3,4-Dimethoxyacetophenone | Diethyl oxalate coupling | 68 | 98.5 |

| Multi-Component | 3,4-Dimethoxybenzaldehyde | One-pot chromene formation | 55 | 97.2 |

Insights :

- The Knoevenagel route offers higher regioselectivity and yield compared to multi-component approaches, which often produce bis-coumarin byproducts.

- Etherification efficiency depends on the steric bulk of the alkylating agent; methyl bromoacetate outperforms bulkier analogs.

Challenges and Optimization Strategies

Byproduct Formation

Competitive Knoevenagel condensation between diethyl oxalate and unintended nucleophiles (e.g., methoxy groups) can generate undesired isomers. Mitigation strategies include:

Purification Complexities

The polar nature of the final compound necessitates gradient elution in chromatography. A 0–70% ethyl acetate/hexane gradient effectively separates the product from unreacted starting materials.

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate?

Methodological Answer:

- Stepwise Functionalization : Begin with the chromen-4-one core and sequentially introduce substituents. For example, attach the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution (using a halogenated chromenone intermediate) under Pd-catalyzed coupling conditions .

- Esterification : The 2-carboxylate and 7-(2-methoxy-2-oxoethoxy) groups can be introduced via acid-catalyzed esterification or Mitsunobu reactions. Use anhydrous solvents (e.g., DCM) and molecular sieves to drive reactions to completion .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol to isolate high-purity product (>95%). Monitor reaction progress via TLC and HPLC .

Q. How can the molecular structure of this compound be unequivocally confirmed?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Use - and -NMR to verify substituent positions. Key signals include the 3,4-dimethoxyphenyl aromatic protons (δ 6.8–7.2 ppm) and chromenone carbonyl carbons (δ 175–185 ppm) .

- HRMS : Confirm molecular weight (expected [M+H]: ~542.15 g/mol) with <2 ppm error .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOH), resolve the crystal structure to confirm stereochemistry and substituent orientation .

Advanced Research Questions

Q. How do the electronic effects of the 3,4-dimethoxyphenyl and 2-methoxy-2-oxoethoxy groups influence the compound’s reactivity in biological systems?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions. The methoxy groups enhance electron donation, stabilizing charge-transfer interactions with enzymes like cytochrome P450 .

- Enzyme Inhibition Assays : Test inhibitory activity against kinases or hydrolases using fluorescence-based assays. Compare IC values with analogs lacking the dimethoxy group to isolate substituent effects .

- SAR Studies : Synthesize derivatives (e.g., replacing methoxy with nitro or hydroxyl groups) to correlate electronic properties with bioactivity trends .

Q. How can contradictory data regarding this compound’s solubility and bioavailability be resolved?

Methodological Answer:

- Solubility Profiling : Use shake-flask methods in PBS (pH 7.4) and DMSO to determine partition coefficients (LogP). The 2-methoxy-2-oxoethoxy group may increase hydrophilicity compared to simpler chromenones .

- Bioavailability Studies : Conduct in vitro Caco-2 cell monolayer assays to measure permeability. If low, consider prodrug strategies (e.g., ester hydrolysis to free carboxylic acid) .

- Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., temperature, solvent purity) and validate via inter-laboratory collaboration .

Q. What advanced techniques are recommended to study its interaction with DNA or protein targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., topoisomerase II) on a sensor chip to measure binding kinetics (k, k) in real-time .

- Fluorescence Quenching : Titrate the compound into ethidium bromide-stained DNA and monitor emission changes at 600 nm to assess intercalation potential .

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites. Focus on hydrogen bonding with the chromenone carbonyl and π-stacking with the dimethoxyphenyl group .

Q. How does this compound compare to analogs with varying substituents in terms of metabolic stability?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. The 2-methoxy-2-oxoethoxy group may undergo esterase-mediated hydrolysis, producing a carboxylic acid metabolite .

- Comparative Analysis : Test analogs with bulkier substituents (e.g., tert-butyl) to evaluate steric effects on metabolic half-life. Use t values from HLM assays for direct comparison .

- CYP Inhibition Screening : Assess interactions with CYP3A4/2D6 using luminescent substrates. Methoxy groups are less likely to inhibit CYPs compared to halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.